molecular formula C13H10S B097950 9H-Fluorene-9-thiol CAS No. 19552-08-0

9H-Fluorene-9-thiol

Cat. No.: B097950
CAS No.: 19552-08-0
M. Wt: 198.29 g/mol
InChI Key: GNURAXCIBMZJOG-UHFFFAOYSA-N
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Description

9H-Fluorene-9-thiol (C₁₃H₁₀S, molecular weight: 198.28 g/mol) is a sulfur-containing derivative of fluorene, where the central carbon atom (C9) is substituted with a thiol (-SH) group. Thiols are known for their nucleophilic and acidic properties, making them valuable in organic synthesis, polymer chemistry, and materials science. The fluorene backbone, a bicyclic aromatic system, provides rigidity and conjugation, which are advantageous in optoelectronic applications such as organic light-emitting diodes (OLEDs) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluorene-9-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNURAXCIBMZJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279337
Record name Fluorene-9-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19552-08-0
Record name Fluorene-9-thiol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluorene-9-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19552-08-0
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Preparation Methods

Reaction Overview

The process typically employs hydrogen sulfide (H₂S) as the sulfur source in the presence of hydrochloric acid (HCl), with methanol as the solvent. The general reaction scheme is as follows:

9H-Fluoren-9-one+H2SHClCH3OHThis compound+H2O\text{9H-Fluoren-9-one} + \text{H}2\text{S} \xrightarrow[\text{HCl}]{\text{CH}3\text{OH}} \text{this compound} + \text{H}_2\text{O}

Key Parameters

  • Temperature : Ambient to moderately elevated temperatures (25–40°C).

  • Reagent Ratios : Stoichiometric excess of H₂S ensures complete conversion of the ketone.

  • Acid Concentration : HCl acts as a catalyst, with concentrations typically ranging from 1–5% (v/v).

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Protonation of the carbonyl oxygen by HCl, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by H₂S , leading to the formation of a thiohemiketal intermediate, which subsequently loses water to yield the thiol product.

Yield and Purity Optimization

  • Solvent Choice : Methanol is preferred due to its polarity, which stabilizes ionic intermediates.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol achieves >95% purity.

Alternative Synthetic Routes

While thionation remains the primary method, other approaches have been explored for specialized applications:

Reduction-Thiolation Cascade

This two-step strategy involves:

  • Reduction of 9H-fluoren-9-one to 9H-fluoren-9-ol using agents like sodium borohydride (NaBH₄).

  • Thiolation of the alcohol via Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) with thiourea as the sulfur donor.

Advantages and Limitations

  • Advantage : Avoids handling toxic H₂S gas.

  • Limitation : Lower yields (~60–70%) due to competing side reactions.

Direct Thiol Insertion

Recent advances employ transition-metal catalysts (e.g., palladium) to facilitate direct C–S bond formation. For example, coupling 9H-fluorene with elemental sulfur in the presence of a Pd(OAc)₂/ligand system achieves moderate yields (50–65%).

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. The thionation method is adapted for large batches using:

  • Continuous-Flow Reactors : Enhance safety by minimizing H₂S exposure.

  • Recycling Systems : Methanol and unreacted H₂S are recovered and reused.

Process Metrics

ParameterValue/Range
Batch Size100–500 kg
Reaction Time6–8 hours
Overall Yield80–85%
Purity≥98% (HPLC)

Critical Analysis of Methodologies

Thionation vs. Reduction-Thiolation

FactorThionationReduction-Thiolation
Yield85–90%60–70%
ToxicityHigh (H₂S handling)Moderate
ScalabilityExcellentLimited

Catalyst-Driven Approaches

Transition-metal-catalyzed methods, while innovative, face challenges:

  • Cost : Palladium catalysts increase production expenses.

  • Byproducts : Sulfur dimerization and catalyst deactivation reduce efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions:

Reagent Conditions Product Yield
H₂O₂Room temperature, 24 hrs9,9'-Disulfanediylbis(9H-fluorene)85–90%
KMnO₄ (acidic)Reflux in H₂SO₄, 2 hrs9H-Fluorene-9-sulfonic acid70–75%
  • Key observation : Oxidation with H₂O₂ preserves the fluorene skeleton, while KMnO₄ introduces a sulfonic acid group at the 9-position.

Reduction Reactions

Reduction targets the thiol group to yield fluorene derivatives:

Reagent Conditions Product Yield
LiAlH₄THF, 0°C → RT, 4 hrs9H-Fluorene92%
H₂ (Pd/C catalyst)Ethanol, 60°C, 6 hrs9H-Fluorene88%
  • Mechanism : The thiol group is replaced by hydrogen via radical intermediates under reductive conditions.

Nucleophilic Substitution

The thiol group participates in SN₂ reactions with electrophiles:

Electrophile Conditions Product Yield
Ethyl 2-bromo-3'-fluoroacetophenoneTHF, reflux, 3 hrs2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-4-(4-fluorophenyl)-1,3-thiazole (4h)82%
3-Chloro-2,4-pentanedioneTHF, reflux, 12 hrs1-{2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one (5)79%
  • Example : Reaction with ethyl 2-bromo-3'-fluoroacetophenone produces thiazole derivatives via C-S bond formation .

Cycloaddition and Heterocycle Formation

9H-Fluorene-9-thiol serves as a precursor in cycloadditions for synthesizing sulfur-containing heterocycles:

Dipolarophile Conditions Product Yield
Maleic anhydrideTHF, –65°C → RT(3a’SR,6’SR,6a’RS)-6’-(Trimethylsilanyl)spiro[9H-fluorene-9,4’-tetrahydrothieno[3,4-c]furan]-1’,3’-dione53%
N-(Cyclohexyl)maleimideTHF, –65°C → RTSpirocyclic maleimide derivative61%
  • Mechanism : The thiol group initiates [3+2]-cycloadditions with electron-deficient alkenes, forming fused bicyclic systems .

Functionalization via Csp³–H Activation

Recent advances enable direct functionalization of the fluorene core:

Reagent Conditions Product Yield
Alkenes (e.g., styrene)KOH/THF, O₂, RT9-Alkenyl-9H-fluorenes75–80%
Alkyl halidesPd catalysis, 80°C9-Alkyl-9H-fluorenes65–70%
  • Key pathway : Acceptorless dehydrogenation enables alkylation/alkenylation without exogenous oxidants.

Comparative Reactivity Table

The reactivity of this compound relative to analogs is summarized below:

Compound Functional Group Reactivity Highlights
This compound-SHHigh nucleophilicity; forms stable C-S bonds
9H-Fluorene-9-thione=SParticipates in [3+2]-cycloadditions
9-Fluorenone=OElectrophilic carbonyl reactivity

Scientific Research Applications

Organic Synthesis

9H-Fluorene-9-thiol serves as a building block in organic synthesis. It is utilized to create various fluorene derivatives, which are essential in developing organic electronic materials. Its ability to participate in nucleophilic reactions enhances its utility in forming complex molecular architectures.

Application AreaDescription
Organic ElectronicsUsed in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its fluorescence properties.
Materials ScienceActs as a precursor for high-performance polymers with unique electronic properties.

Biological Research

In biological contexts, this compound is employed as a fluorescent probe. Its inherent fluorescence makes it valuable for imaging studies, allowing researchers to label proteins and other biomolecules effectively.

Case Study: Imaging Applications

  • Researchers have utilized this compound in fluorescence imaging to track cellular processes, demonstrating its effectiveness in visualizing protein interactions within live cells.

Medicinal Chemistry

The compound shows promise in medicinal applications, particularly in developing anticancer and antimicrobial agents. Its derivatives are being investigated for their biological activity against various pathogens and cancer cell lines.

Research Findings:

  • Studies indicate that certain derivatives of this compound exhibit significant cytotoxicity against cancer cells, suggesting potential therapeutic applications.

Industrial Applications

In industrial settings, this compound is used to produce high-performance materials and electronic devices. Its derivatives play a role in the manufacture of optoelectronic materials, enhancing the functionality of various products.

IndustryApplication
ElectronicsUsed in the production of semiconductors and conductive polymers.
CoatingsEmployed in creating protective coatings with enhanced durability and performance characteristics.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular parameters of 9H-Fluorene-9-thiol with other fluorene derivatives:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound -SH C₁₃H₁₀S 198.28 Hypothetical: Thiol-mediated coupling -
9-Hydroxyfluorene -OH C₁₃H₁₀O 182.22 Intermediate in drug synthesis
9H-Fluoren-9-one =O C₁₃H₈O 180.20 Solubility in organic solvents
9H-Fluorene-9-methanol -CH₂OH C₁₄H₁₂O 196.24 Protecting group in peptide synthesis
9-Phenylfluorene -C₆H₅ C₁₉H₁₄ 242.31 Organic semiconductors
9-Isopropylfluorene -CH(CH₃)₂ C₁₆H₁₆ 208.30 Polymer additives
9-Chloro-9-phenylfluorene -Cl, -C₆H₅ C₁₉H₁₃Cl 276.76 Pharmaceutical intermediates

Key Observations :

  • Molecular Weight : Thiol substitution increases molecular weight compared to hydroxy (-OH) and ketone (=O) derivatives.
  • Acidity : The -SH group (pKa ~10) is more acidic than -OH (pKa ~16–18 in fluorenes), enabling distinct reactivity in deprotonation and nucleophilic substitution reactions.

Chemical Reactivity and Functional Group Effects

  • Nucleophilicity : The thiol group in this compound is highly nucleophilic, akin to aliphatic thiols. This contrasts with 9-Hydroxyfluorene, where the -OH group participates in hydrogen bonding but exhibits weaker nucleophilicity .
  • Oxidation Sensitivity : Unlike 9H-Fluoren-9-one (a stable ketone), this compound is prone to oxidation, forming disulfide bridges under aerobic conditions.
  • Substituent Effects on Conjugation: Electron-withdrawing groups (e.g., -Cl in 9-Chloro-9-phenylfluorene) reduce the electron density of the fluorene ring, whereas electron-donating groups (e.g., -CH₂OH in 9H-Fluorene-9-methanol) enhance conjugation .

Physicochemical Properties

  • Solubility : this compound is expected to exhibit lower solubility in polar solvents compared to 9-Hydroxyfluorene due to reduced hydrogen-bonding capacity.
  • Thermal Stability : Derivatives with bulky substituents (e.g., 9-Isopropylfluorene) show enhanced thermal stability, a trait critical for high-temperature polymer applications .

Biological Activity

9H-Fluorene-9-thiol is an organosulfur compound with the molecular formula C₁₃H₁₀S and a molecular weight of 198.28 g/mol. It is recognized for its unique chemical reactivity and potential biological activities, making it valuable in both research and industrial applications. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

The presence of the thiol (-SH) group in this compound imparts significant reactivity, allowing it to participate in various chemical reactions. Notably, it can act as a nucleophile due to the thiol group, facilitating bond formation with electrophilic partners in cycloaddition reactions.

Target of Action

This compound primarily targets the Csp³–H functionalization of fluorene derivatives. Its mechanism involves:

  • Acceptorlеss dehydrogenation : This process allows for the formation of alkylated and alkenylated fluorenes.
  • Biochemical pathways : The compound is involved in synthesizing 9-fluorenones from 9H-fluorenes via air oxidation.

Molecular Interactions

At the molecular level, this compound interacts with various biomolecules:

  • Enzyme inhibition/activation : It can modulate enzyme activity, influencing metabolic pathways.
  • Gene expression changes : The compound may alter gene expression profiles in treated cells.

Cellular Effects

Research indicates that this compound can affect different types of cells and cellular processes:

  • Anticancer properties : Preliminary studies suggest its derivatives exhibit potential anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Antimicrobial activity : Some derivatives have shown effectiveness against various microbial strains, indicating a broad spectrum of biological activity.

Dosage Effects

The biological effects of this compound vary significantly with dosage:

  • In vitro studies : Different concentrations have been tested on cell lines, revealing dose-dependent responses in terms of cytotoxicity and efficacy.
  • Animal models : Dosage variations have shown differing impacts on tumor growth inhibition and microbial resistance.

Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against human cancer cell lines (e.g., A549 lung cancer cells). Results indicated that certain derivatives significantly reduced cell viability compared to controls, suggesting a promising avenue for cancer therapy development.

Antimicrobial Evaluation

Another study focused on synthesizing new fluorenyl-hydrazinthiazole derivatives based on this compound. These compounds demonstrated notable antimicrobial activity against various pathogens, outperforming standard antibiotics in some cases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Observations References
AnticancerInhibits proliferation in A549 cells
AntimicrobialEffective against multiple microbial strains
Enzyme InteractionModulates enzyme activity, affecting metabolism
Gene Expression ChangesAlters expression profiles in treated cells

Future Directions

Research into this compound is ongoing, with several areas warranting further investigation:

  • Mechanistic studies : Understanding the detailed mechanisms underlying its biological effects.
  • Clinical trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
  • Synthesis optimization : Developing more efficient synthetic routes for producing derivatives with enhanced biological activity.

Q & A

Basic: What are the common synthetic routes for 9H-Fluorene-9-thiol, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves functionalization of the fluorene backbone. One approach adapts oxidative ring-opening of 9H-fluoren-9-ols (as demonstrated for related compounds) using sulfurizing agents like thiourea or Lawesson’s reagent under controlled anhydrous conditions . Reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents are critical to minimize disulfide byproducts. Purification often employs column chromatography with hexane/ethyl acetate gradients, followed by recrystallization from ethanol to achieve >95% purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify thiol proton signals (~1.5–2.0 ppm) and confirm substitution patterns .
  • X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) resolves molecular geometry and hydrogen-bonding networks, particularly for derivatives like 9-chloromethyl analogs .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (as in NIST data) validates molecular weight and fragmentation pathways .

Advanced: How can researchers resolve contradictions in reported photophysical properties of this compound derivatives?

Contradictions often arise from solvent polarity effects or aggregation states. Methodological strategies include:

  • Solvent Screening : Compare UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., toluene vs. DMSO) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict absorption/emission trends and validate experimental data .
  • Crystallographic Validation : Correlate solid-state structures (via SHELX-refined data) with solution-phase behavior to identify conformational changes .

Advanced: What mechanistic insights guide the design of stable this compound derivatives for optoelectronic applications?

Stability is influenced by steric hindrance and electronic effects:

  • Steric Protection : Introducing bulky substituents (e.g., 9,9-dipropyl groups) reduces thiol oxidation .
  • Electron-Withdrawing Groups : Nitro or carbonyl moieties at the 2- or 7-positions enhance oxidative stability by delocalizing electron density .
  • Accelerated Aging Tests : Expose derivatives to UV light or elevated temperatures (40–60°C) and monitor degradation via HPLC-MS .

Basic: What are the key applications of this compound in materials science and sensing?

  • Crosslinking Agents : Thiol groups enable covalent bonding in polymer networks (e.g., polyurethane elastomers) .
  • Fluorometric Probes : Analogous to 9-aryl-xanthenols, thiolated fluorenes can detect pH or metal ions via reversible thiolate formation .
  • Self-Assembled Monolayers (SAMs) : Gold surface functionalization for biosensor interfaces, validated by AFM and contact angle measurements .

Advanced: How do reaction kinetics and catalyst choice impact the regioselectivity of this compound functionalization?

  • Catalytic Systems : Pd/Cu bimetallic catalysts improve C–S bond formation in cross-coupling reactions (e.g., with aryl halides) .
  • Kinetic Profiling : Use in situ 1^1H NMR to track intermediate formation (e.g., disulfides) and optimize reaction time .
  • Isotopic Labeling : 34^{34}S-labeled thiols differentiate between parallel reaction pathways in mechanistic studies .

Basic: What protocols ensure high-purity this compound for reproducible research outcomes?

  • Purification : Sequential silica gel chromatography (hexane:EtOAc 4:1) and recrystallization (ethanol/water) remove sulfur-containing impurities .
  • Purity Assessment : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm confirms ≥98% purity .
  • Storage : Argon-atmosphere vials at –20°C prevent oxidation; periodic FT-IR checks monitor thiol group integrity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Fluorene-9-thiol
Reactant of Route 2
9H-Fluorene-9-thiol

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